molecular formula C9H17NO3 B13967520 Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate

Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate

Cat. No.: B13967520
M. Wt: 187.24 g/mol
InChI Key: LEVDHYFCQIUQAY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate typically involves the reaction of piperidine with an appropriate ester or acid derivative. One common method is the esterification of 3-hydroxy-3-(piperidin-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the esterification process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 3-oxo-3-(piperidin-2-yl)propanoate.

    Reduction: 3-hydroxy-3-(piperidin-2-yl)propanol.

    Substitution: 3-chloro-3-(piperidin-2-yl)propanoate.

Scientific Research Applications

Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, making this compound a versatile scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-3-(pyrrolidin-2-yl)propanoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Methyl 3-hydroxy-3-(morpholin-2-yl)propanoate: Contains a morpholine ring, which introduces different electronic and steric properties.

Uniqueness

Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring is known for its stability and ability to interact with a wide range of biological targets, making this compound particularly valuable in drug discovery and development.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-hydroxy-3-piperidin-2-ylpropanoate

InChI

InChI=1S/C9H17NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h7-8,10-11H,2-6H2,1H3

InChI Key

LEVDHYFCQIUQAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCCCN1)O

Origin of Product

United States

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